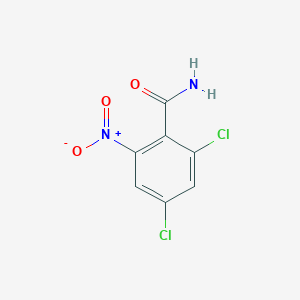

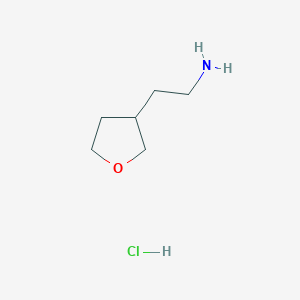

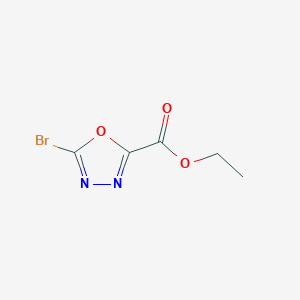

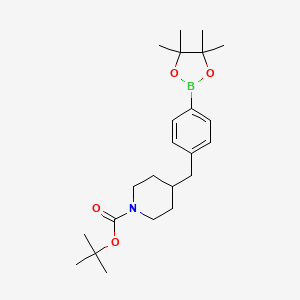

![molecular formula C11H11N3O2 B1404148 1,2,3,4-テトラヒドロベンゾ[4,5]イミダゾ[1,2-a]ピラジン-8-カルボン酸 CAS No. 1354411-11-2](/img/structure/B1404148.png)

1,2,3,4-テトラヒドロベンゾ[4,5]イミダゾ[1,2-a]ピラジン-8-カルボン酸

概要

説明

“1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylic acid” is a compound that falls under the category of benzo[4,5]imidazo[1,2-a]pyrimidines . These compounds are quite important due to their ability to bind with various living systems . Many drugs contain these moieties at their cores .

Synthesis Analysis

The synthesis of benzo[4,5]imidazo[1,2-a]pyrimidines, which includes “1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylic acid”, involves a one-pot two-component thermal cyclization reaction . This process uses a mixture of benzaldehyde, ethyl acetoacetate, 2-aminobenzimidazole, and a Brønsted acidic ionic liquid . The reactions proceed smoothly with a broad scope of substrates providing the expected products in good to excellent yields under an atom-economical pathway .

Molecular Structure Analysis

The molecular structure of “1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylic acid” is part of the benzo[4,5]imidazo[1,2-a]pyrimidines category . These structures are found almost invariably in living systems ranging from the tiniest prokaryotes to the largest eukaryotes .

Chemical Reactions Analysis

The chemical reactions involving “1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylic acid” include Vilsmir-Haack formylation . This process affords the 2-chloro-3-carboxaldehyde targets, followed by nucleophilic displacement of the chloro atom in the 3-carboxaldehyde compounds to yield the remaining final targets .

科学的研究の応用

抗腫瘍活性

イミダゾール環を含むこの化合物のコア構造は、抗腫瘍活性における可能性で知られています。この化合物の誘導体は、さまざまな癌細胞株に対する有効性について合成および試験されています。 イミダゾール環の存在は、抗腫瘍特性を持つ多くの生物活性分子の部分であるため、不可欠です .

アデノシン受容体阻害

この化合物は、アデノシン受容体阻害剤として有望であることが示されています。免疫療法の文脈で重要なアデノシンA2A受容体に良好な阻害活性を示します。 標的としたアデノシンA2A受容体阻害剤は、癌治療における免疫応答を調節する可能性について調査されています .

抗菌性と抗菌特性

この化合物を含むイミダゾール誘導体は、抗菌性と抗菌性を有することが報告されています。 これらの活性は、特に抗生物質耐性の増加に直面して、新しい抗生物質と抗菌剤の開発に役立ちます .

医薬品合成と設計

ベンゾイミダゾールコアは、プリンとの構造的類似性により、創薬における特権的なファーマコフォアです。これは、癌、感染症、高血圧など、さまざまな病気の治療に使用される薬剤によく見られます。 この化合物は、そのような薬理学的に活性な分子の合成における重要な中間体として役立ちます .

抗炎症活性

イミダゾール誘導体の抗炎症特性は、抗炎症薬の開発における候補としています。 炎症が主な懸念事項である関節炎などの状態の治療に使用できる可能性があります .

化学触媒

この化合物から合成できるα-アミノベンゾイミダゾールは、キラル配位子として化学触媒に役立つ有用な合成子です。 それらは、医薬品におけるエナンチオマー的に純粋な物質を生成するために不可欠な不斉合成において重要な役割を果たします .

作用機序

Target of Action

Compounds containing the imidazole moiety, which is a part of this compound, have been known to exhibit a broad range of biological activities . They have been used in the development of new drugs with various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

It is known that the imidazole ring, a component of this compound, plays a crucial role in its biological activity . The presence of a positive charge on either of the two nitrogen atoms in the imidazole ring allows it to show two equivalent tautomeric forms , which could potentially interact with various biological targets.

Biochemical Pathways

Compounds containing the imidazole moiety have been reported to affect a wide range of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

The imidazole moiety, which is a part of this compound, is known to be highly soluble in water and other polar solvents , which could potentially influence its bioavailability.

Result of Action

Compounds containing the imidazole moiety have been reported to exhibit a wide range of biological activities , suggesting that this compound could potentially have diverse molecular and cellular effects.

Action Environment

The solubility of the imidazole moiety in water and other polar solvents suggests that the compound’s action could potentially be influenced by the polarity of its environment.

将来の方向性

The future directions for “1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylic acid” and similar compounds involve the development of new antineoplastic agents . The potential of various derivatives of these skeletons to be used not only as drugs, but also as organoelectronic materials; fluorescent materials, etc. cannot be ignored . This review focuses on the synthesis of various derivatives of these scaffolds by a wide range of methodologies for the last decade .

特性

IUPAC Name |

1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c15-11(16)7-1-2-9-8(5-7)13-10-6-12-3-4-14(9)10/h1-2,5,12H,3-4,6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHLYNULNIVCKNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NC3=C2C=CC(=C3)C(=O)O)CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

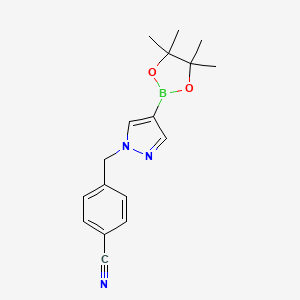

![4-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine](/img/structure/B1404085.png)